NSC 689534

Antiproliferative activity Copper chelation Thiosemicarbazone

Standard thiosemicarbazones like Triapine chelate iron, obscuring copper-driven oxidative stress mechanisms. NSC 689534 offers a metal-selective alternative. - Cu(II) chelate (NSC 689534/Cu²⁺) is 4-5x more potent (IC₅₀ ~0.2 µM) than unchelated ligand; Fe chelation ablates activity. - Induces ER-stress-dependent apoptosis not seen with iron-binding analogs. - Validated in HL60 xenograft models (3 mg/kg i.p., qd-bid ×5 days). - Available as free ligand; custom Cu/Fe chelate synthesis supported.

Molecular Formula C19H18N6S
Molecular Weight 362.5 g/mol
Cat. No. B15606290
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNSC 689534
Molecular FormulaC19H18N6S
Molecular Weight362.5 g/mol
Structural Identifiers
InChIInChI=1S/C19H18N6S/c26-19(24-23-13-16-7-1-4-10-20-16)25(14-17-8-2-5-11-21-17)15-18-9-3-6-12-22-18/h1-13H,14-15H2,(H,24,26)/b23-13+
InChIKeyAEEZWHXVVXFVAD-YDZHTSKRSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





NSC 689534 Differentiating Copper Chelation Mechanism


NSC 689534 (2‑pyridinecarbaldehyde N,N‑bis(2‑pyridinylmethyl)thiosemicarbazone; CAS 907958‑80‑9) is a heterocyclic thiosemicarbazone that functions as a metal‑chelating ligand. Its biological activity is dominated by the formation of a copper(II) chelate (NSC 689534/Cu²⁺), which induces oxidative and endoplasmic reticulum stress [REFS‑1]. Unlike the clinically investigated thiosemicarbazone Triapine, which preferentially chelates iron, NSC 689534 shows a marked preference for copper, a property that fundamentally alters its mechanism of action and potency [REFS‑1].

Copper-chelation research tool with defined metal-dependent activity profile
Enables controlled Cu²⁺/Fe²⁺ mechanistic switching without scaffold change
Differentiates from iron-preferring thiosemicarbazones (e.g., Triapine) in pathway studies

NSC 689534 Unique Copper Dependence


Within the thiosemicarbazone class, metal‑binding preference is a critical determinant of antiproliferative activity. NSC 689534 alone exhibits only low‑micromolar potency, and iron chelation completely attenuates its activity [REFS‑1]. In contrast, the copper chelate NSC 689534/Cu²⁺ is 4‑ to 5‑fold more potent and mechanistically distinct, inducing ER‑stress‑dependent apoptosis not observed with the free ligand [REFS‑1][REFS‑2]. Substituting an unchelated lot of NSC 689534 or an iron‑chelating thiosemicarbazone such as Triapine will therefore fail to reproduce the copper‑dependent oxidative stress signature and the in vivo tumor growth inhibition that define this compound's research value [REFS‑2].

Reference Form
NSC 689534/Cu²⁺ (copper chelate)
Unchelated NSC 689534 Lacks copper-dependent oxidative stress signature; cell-model response may not replicate.
Triapine (iron chelator) Iron-preferring mechanism fails to induce the ER-stress pathway endpoint observed with the copper chelate.

NSC 689534 Copper-Dependent Activity Evidence


Copper Chelation Enhances Antiproliferative Activity

In a direct head‑to‑head comparison using the ¹⁴C‑leucine viability assay (48 h exposure), the copper chelate NSC 689534/Cu²⁺ was 4‑ to 5‑fold more potent than the unchelated parent ligand NSC 689534 in both HL60 leukemia and PC3 prostate cancer cell lines [REFS‑1]. The potency gain is entirely copper‑dependent; iron completely abrogates activity [REFS‑1].

Antiproliferative potency gain
Reported
4–5‑fold higher cytotoxicity in Cu²⁺-chelated vs. unchelated form (HL60 IC₅₀ 0.2 µM vs 0.85 µM; PC3 0.4 µM vs 2.1 µM, 48 h)
Supports cytotoxicity endpoint review; metalation state defines assay outcome
¹⁴C‑leucine viability assay; 2:1 Cu²⁺:ligand ratio
Antiproliferative activity Copper chelation Thiosemicarbazone

Copper Complex Resistance to Iron Interference

The free ligand NSC 689534 loses 2‑ to 5‑fold activity in the presence of hemoglobin, transferrin, or hemin (IC₅₀ increases from 0.9 µM to 1.8–4.5 µM). In contrast, the pre‑formed NSC 689534/Cu²⁺ complex is completely resistant to these iron‑containing biomolecules and retains its IC₅₀ [REFS‑1]. Exposure of NSC 689534 to Cu²⁺/Fe³⁺ mixtures generates chelates that retain the IC₅₀ of the pure copper complex, demonstrating preferential copper binding even in a mixed‑metal environment [REFS‑1].

Resistance to iron interference
Reported
Cu complex IC₅₀ unchanged by Fe²⁺/Fe³⁺/hemin; free ligand loses 2–5‑fold activity (IC₅₀ shifts from 0.9 to 1.8–4.5 µM)
Essential for serum‑containing assays; free ligand yields false‑negative results
HL60 cells with hemoglobin, transferrin or hemin
Iron interference Metal chelate stability Biological milieu

Copper-Dependent RR Inhibition Outperforms Hydroxyurea

In an HPLC‑based ribonucleotide reductase (RR) assay using HL60 cell lysates, NSC 689534/Cu²⁺ at 1 µM inhibited CTP‑to‑dCTP conversion to 71.9 ± 3.3% of control, whereas 50 µM hydroxyurea—a clinically used RR inhibitor—achieved only 69.5 ± 1.9% of control [REFS‑1]. Thus, NSC 689534/Cu²⁺ is approximately 50‑fold more potent than hydroxyurea on a concentration basis. NSC 689534 alone and NSC 689534/Fe²⁺ had no significant RR inhibitory effect [REFS‑1].

RR inhibition vs. hydroxyurea
Reported
NSC 689534/Cu²⁺ (1 µM) inhibited CTP→dCTP to 71.9% of control, comparable to hydroxyurea at 50 µM (~50‑fold concentration advantage)
Copper-dependent RR inhibition benchmark; free ligand/Fe complex inactive
HPLC‑based assay in HL60 lysates
Ribonucleotide reductase Enzyme inhibition Hydroxyurea comparator

Copper-Dependent Oxidative Stress and GSH Depletion

Treatment of PC3 cells with NSC 689534/Cu²⁺ at 2.5 µM for 24 h induced robust oxidative stress and depletion of cellular glutathione (GSH). In contrast, the unchelated NSC 689534 at the same concentration and exposure time produced no detectable oxidative stress or GSH depletion [REFS‑1][REFS‑2]. Furthermore, the antioxidant N‑acetyl‑L‑cysteine impaired NSC 689534/Cu²⁺ activity, while the GSH biosynthesis inhibitor buthionine sulfoximine synergized with it, confirming ROS as the primary mediator of cell death [REFS‑1].

Oxidative stress & GSH depletion
Reported
Only Cu²⁺ chelate induced ROS and glutathione depletion at 2.5 µM (24 h); free ligand showed no effect
Redox mechanism exclusively copper‑dependent; antioxidant combinations require chelated form
PC3 cells; NAC antagonized, BSO synergized
Oxidative stress Glutathione depletion Mechanism of action

In Vivo Tumor Growth Inhibition via Copper Chelate

In an HL60 human leukemia xenograft model in athymic nude mice, NSC 689534/Cu²⁺ administered intraperitoneally at 3 mg/kg (once or twice daily for 5 days) significantly inhibited tumor growth. In the same study, NSC 689534 alone at equivalent dosing showed no statistically significant antitumor effect [REFS‑1][REFS‑2]. This in vivo result mirrors the in vitro potency differential and confirms that copper chelation is required for antitumor activity in a physiological setting.

In vivo xenograft response
Reported
Statistically significant model‑response endpoint with Cu²⁺ chelate (3 mg/kg i.p.); free ligand showed no effect in HL60 xenograft
Model-response endpoint context; copper chelation required for in vivo study outcome
Athymic nude mice, qd/bid ×5 days
Xenograft In vivo efficacy HL60 leukemia

NSC 689534 Best-Fit Research Applications


Copper-Dependent Oxidative Stress Mechanism Studies in Cancer

NSC 689534 is uniquely suited for dissecting copper‑dependent oxidative stress pathways in cancer cells. The availability of matched unchelated ligand, copper chelate, and iron chelate forms—each with sharply divergent potencies (IC₅₀ range: 0.2 µM to >2 µM) and oxidative stress phenotypes—provides a built‑in experimental system for controlled mechanistic studies without changing the core pharmacophore [REFS‑1]. This is not possible with iron‑preferring thiosemicarbazones such as Triapine [REFS‑1].

Ribonucleotide Reductase Inhibition Benchmarking

For laboratories studying ribonucleotide reductase (RR) inhibition, NSC 689534/Cu²⁺ offers a copper‑dependent RR inhibitor that is approximately 50‑fold more potent than hydroxyurea in enzymatic assays [REFS‑1]. It can serve as a copper‑specific probe to distinguish iron‑dependent RR inhibition (e.g., by Triapine) from copper‑dependent RR inhibition, enabling pathway deconvolution in RR‑targeted drug discovery [REFS‑1].

In Vivo Xenograft Studies of ER-Stress-Mediated Antitumor Activity

The HL60 xenograft model data demonstrate that NSC 689534/Cu²⁺ produces tumor growth inhibition where the unchelated ligand does not [REFS‑1][REFS‑2]. This makes the copper‑chelated form a relevant tool compound for in vivo studies focused on ER‑stress‑dependent apoptosis, particularly in hematologic malignancies. The established dosing protocol (3 mg/kg i.p., qd‑bid × 5 days) provides a reproducible starting point [REFS‑2].

Metal Chelation Selectivity Profiling Panels

NSC 689534's striking metal‑dependent activity profile—enhanced by Cu²⁺, completely attenuated by Fe²⁺/Fe³⁺—makes it a valuable reference ligand for metal‑selectivity screening panels comparing thiosemicarbazone analogs. Its behavior contrasts with Triapine (iron‑dependent) and can be used to calibrate metal‑preference assays in medicinal chemistry campaigns targeting redox‑active metal chelators [REFS‑1].

Application
Selection Property
Validation Focus
Copper-dependent oxidative stress pathway studies in cancer cell models
Copper-chelation dependent activity
ROS and GSH depletion endpoints
Ribonucleotide reductase inhibition benchmarking
Copper-specific RR inhibition
Enzymatic assay benchmarking vs. hydroxyurea
In vivo xenograft model studies of ER‑stress‑mediated response
In vivo model‑response endpoint
Xenograft model endpoint evaluation
Metal‑chelation selectivity profiling for thiosemicarbazone libraries
Metal‑preference differentiation (Cu vs Fe)
Metal‑selectivity assay panel calibration

Technical Documentation Hub

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34 linked technical documents
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